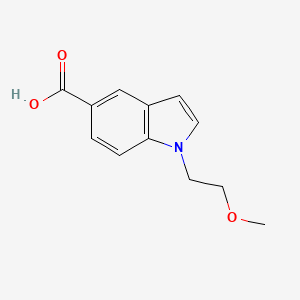![molecular formula C13H13ClN2O2 B1426926 3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline CAS No. 1484947-87-6](/img/structure/B1426926.png)
3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline
Descripción general
Descripción
3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline is a chemical compound with the molecular formula C13H13ClN2O2 and a molecular weight of 264.71 g/mol . This compound is characterized by the presence of a chloro group, a methoxypyridinyl group, and an aniline moiety, making it a versatile intermediate in organic synthesis.
Mecanismo De Acción
Target of Action
Similar compounds have been known to target bacterial phosphopantetheinyl transferase .
Mode of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions, which involve the formation of a new carbon-carbon bond via a palladium-catalyzed process .
Biochemical Pathways
Related compounds have been known to affect microbial fatty acid synthase (fas), a multidomain enzyme complex .
Pharmacokinetics
A related compound has been reported to have in vitro absorption, distribution, metabolism, and excretion properties .
Result of Action
Similar compounds have been reported to attenuate secondary metabolism and thwart bacterial growth .
Action Environment
It’s worth noting that the compound is stored at room temperature, indicating some level of stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline typically involves the reaction of 3-chloro-4-nitroaniline with 6-methoxypyridin-2-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]benzene
- 3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]phenol
- 3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]pyridine
Uniqueness
3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Propiedades
IUPAC Name |
3-chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-17-13-4-2-3-10(16-13)8-18-12-6-5-9(15)7-11(12)14/h2-7H,8,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQNGGYQCJFPFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)COC2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1426859.png)

![[2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/structure/B1426863.png)
![N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine](/img/structure/B1426864.png)

